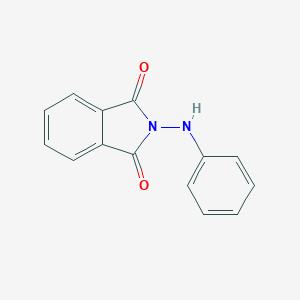![molecular formula C18H20N2O2 B188463 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone CAS No. 21399-34-8](/img/structure/B188463.png)
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methoxyphenyl ethylidene hydrazone and is a derivative of phenylhydrazine. The chemical structure of this compound consists of a hydrazone group, which is attached to a methoxyphenyl group and an ethylidene group.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antifungal and antibacterial activity. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against a wide range of microorganisms and cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone. One potential direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biological activity of this compound and may lead to the development of more potent derivatives. Another potential direction is to investigate the potential applications of this compound in the field of material science. It has been shown to have potential as a corrosion inhibitor, and further research may lead to the development of more effective corrosion inhibitors. Finally, there is a need for further research on the potential toxicity of this compound. This will help to ensure that it can be used safely in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and other fields make it an important compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. This reaction results in the formation of 1-(4-Methoxyphenyl)ethanone, which is then reacted with hydrazine hydrate to form 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential anti-cancer agent. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential application as a corrosion inhibitor in the field of material science.
Propiedades
Número CAS |
21399-34-8 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone |
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-9-17(21-3)10-6-15)19-20-14(2)16-7-11-18(22-4)12-8-16/h5-12H,1-4H3/b19-13+,20-14+ |
Clave InChI |
GHKNYIKKEJMSCR-IWGRKNQJSA-N |
SMILES isomérico |
C/C(=N\N=C(\C1=CC=C(C=C1)OC)/C)/C2=CC=C(C=C2)OC |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Otros números CAS |
21399-34-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



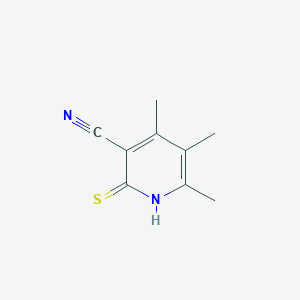
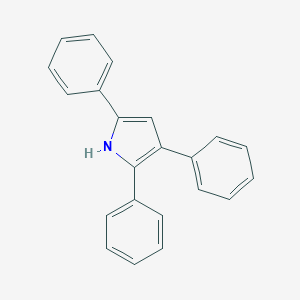
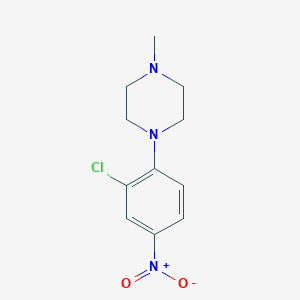
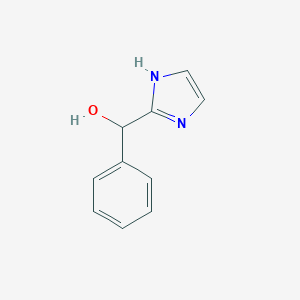
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
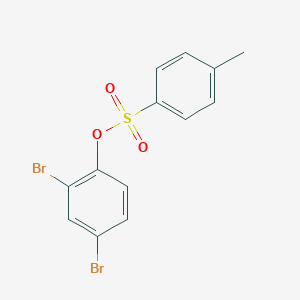
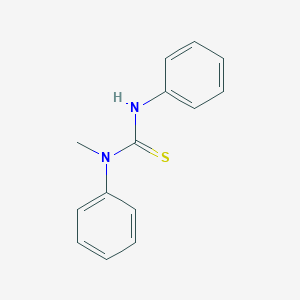
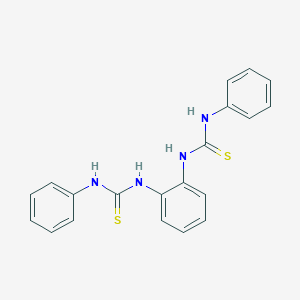
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
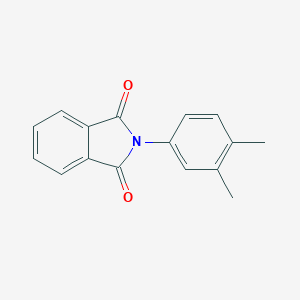
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
